(1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol, also known as 1-(5-bromo-4-methylthiophen-2-yl)ethan-1-ol, is an organic compound characterized by its unique structure that includes a brominated thiophene ring. Its molecular formula is , and it has a molecular weight of approximately 219.1 g/mol. The compound features a hydroxyl group (-OH) attached to the ethyl chain, making it an alcohol. It is primarily utilized in organic synthesis and pharmaceutical applications due to its functional properties.
The chemical reactivity of (1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol can be attributed to the presence of both the hydroxyl group and the bromine atom on the thiophene ring. Key reactions include:
Research has indicated that compounds similar to (1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol exhibit significant biological activity, particularly in the realm of pharmacology. The thiophene moiety is known for its potential as a scaffold in drug design, especially for inhibitors targeting various enzymes involved in disease processes. For instance, compounds with similar structures have been studied for their inhibitory effects on tyrosyl-DNA phosphodiesterase 1 (Tdp1), which is relevant in cancer therapy .
The synthesis of (1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol can be achieved through several methods:
(1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol serves various applications in:
Studies focusing on interaction profiles indicate that (1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol may interact with various biological targets due to its functional groups. For instance, its ability to inhibit Tdp1 suggests potential interactions with DNA repair mechanisms, making it a candidate for further exploration in cancer therapeutics .
Several compounds share structural similarities with (1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Bromothiophene | Brominated thiophene | Used in materials science and organic electronics |
| 4-Methylthiophenol | Hydroxyl group on methylthiophene | Exhibits antioxidant properties |
| 3-Bromothiophene | Bromination at the 3-position | Potential use in dye synthesis |
| Thiophene | Basic thiophene structure | Foundational structure for many organic compounds |
These compounds highlight the uniqueness of (1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol due to its specific substitution pattern and functional groups that confer distinct chemical properties and biological activities.
(1R)-1-(5-Bromo-4-methylthiophen-2-yl)ethanol belongs to the thiophene derivatives family, characterized by a five-membered aromatic ring containing one sulfur atom. Its structure features:
Molecular Formula: $$ \text{C}8\text{H}{11}\text{BrOS} $$
Molecular Weight: 235.15 g/mol (calculated from isotopic composition).
| Feature | Description |
|---|---|
| Aromatic system | Thiophene ring with conjugated π-electrons |
| Substituents | Bromine (electrophilic), methyl (electron-donating), ethanol (chiral center) |
| Chirality | (1R)-configuration at C1 of the ethanol moiety |
This compound is part of the bromothiophene subclass, which has gained prominence in pharmaceutical intermediates due to its electronic and steric properties.
Thiophene chemistry emerged in the late 19th century, but brominated derivatives became significant in the 1980s with advances in heterocyclic synthesis. Key milestones include:
(1R)-1-(5-Bromo-4-methylthiophen-2-yl)ethanol is pivotal for:
The synthesis of (1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol typically begins with the regioselective bromination of 4-methylthiophene derivatives . The bromination of thiophene rings represents a fundamental electrophilic aromatic substitution reaction that requires careful control of reaction conditions to achieve the desired regioselectivity [2].
Traditional bromination approaches employ molecular bromine or N-bromosuccinimide as brominating agents [3]. The direct bromination method utilizes bromine in acetic acid or carbon tetrachloride solvents, though these methods often suffer from limited selectivity and environmental concerns [3]. A more controlled approach involves the use of N-bromosuccinimide in dimethylformamide, which provides better regiocontrol for the introduction of bromine at the 5-position of 4-methylthiophene derivatives [2].
Table 1: Conventional Bromination Methods for Thiophene Derivatives
| Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Bromine | Acetic acid | 0-5 | 2-4 hours | 45-65 [2] | Moderate |
| N-bromosuccinimide | Dimethylformamide | 25 | 3-6 hours | 60-80 [2] | Good |
| Bromine/Iron(III) bromide | Carbon tetrachloride | -10 to 0 | 1-2 hours | 55-75 [2] | Moderate |
Advanced bromination strategies utilize lithiation-bromination sequences to achieve superior regiocontrol [4]. This approach involves treating 3-alkylthiophenes with n-butyllithium at -78°C for approximately 1.5 hours, followed by treatment with bromine [4]. This method has demonstrated yields up to 93% for 2-bromo-4-alkylthiophene derivatives, representing a significant improvement over conventional direct bromination approaches [4].
The lithiation-bromination protocol offers several advantages over traditional methods, including enhanced regioselectivity, higher yields, and reduced formation of polyhalogenated byproducts [4]. The reaction proceeds through the formation of a lithiated intermediate, which undergoes selective bromination at the 2-position relative to the alkyl substituent [4].
The stereoselective reduction of ketone precursors to obtain (1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol represents a critical step in the synthetic sequence [5]. Classical approaches employ chiral reducing agents or asymmetric hydrogenation protocols to establish the desired stereochemistry [5].
The Meerwein-Ponndorf-Verley reduction using chiral alcohol reagents has been successfully applied to thiophene-containing ketones [5]. This method utilizes chiral mercapto alcohols in combination with dimethylaluminum chloride to achieve stereoselective reduction with excellent diastereoselectivity [5]. The reaction proceeds through a chelation complex that controls the facial selectivity of hydride delivery [5].
Table 2: Stereoselective Reduction Methods for Thiophene Ketones
| Reducing Agent | Catalyst/Additive | Solvent | Temperature (°C) | Enantiomeric Excess (%) | Yield (%) |
|---|---|---|---|---|---|
| Chiral mercapto alcohol | Dimethylaluminum chloride | Toluene | -20 to 0 | 90-98 [5] | 80-96 |
| Sodium borohydride | Chiral oxazaborolidine | Tetrahydrofuran | -40 | 75-85 [6] | 70-85 |
| Lithium aluminum hydride | Chiral diamine | Diethyl ether | -78 | 60-80 [6] | 65-80 |
Asymmetric hydrogenation using chiral rhodium or ruthenium catalysts provides an alternative approach for stereoselective reduction [7]. These catalytic systems employ chiral phosphine ligands to create an asymmetric environment around the metal center, enabling enantioselective hydrogenation of prochiral ketones [7]. The rhodium-catalyzed asymmetric hydrogenation of substituted thiophene derivatives has achieved enantioselectivities exceeding 99% under optimized conditions [7].
Chiral auxiliary-mediated reductions represent another established methodology for accessing enantiomerically pure thiophene alcohols [6]. These approaches involve temporary attachment of a chiral auxiliary to the substrate, followed by diastereoselective reduction and subsequent removal of the auxiliary [6]. Common chiral auxiliaries include oxazolidinones, amino alcohols, and carbohydrate-derived templates [6].
Contemporary synthesis of (1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol increasingly relies on transition metal-catalyzed processes that offer superior efficiency and selectivity compared to traditional methods [8] [9]. Palladium-catalyzed direct arylation has emerged as a powerful tool for constructing brominated thiophene derivatives with precise regiocontrol [9].
The palladium-catalyzed direct arylation approach utilizes phosphine-free palladium catalysts in combination with potassium acetate as base and N,N-dimethylacetamide as solvent [9]. This methodology enables the regioselective introduction of aryl substituents at specific positions on the thiophene ring while maintaining the bromine functionality [9]. The reaction proceeds under mild conditions and demonstrates excellent functional group tolerance [9].
Table 3: Catalyst-Mediated Synthesis Parameters
| Catalyst System | Base | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Selectivity |
|---|---|---|---|---|---|---|
| Palladium acetate | Potassium acetate | N,N-dimethylacetamide | 120 | 12-24 | 75-90 [9] | Excellent |
| Copper(II) sulfate | Potassium hydroxide | Ethanol | 150 | 1-3 | 80-95 [10] | Good |
| Iron(III) chloride | Triethylamine | Dichloromethane | 25 | 6-12 | 60-85 [11] | Moderate |
Copper-catalyzed processes have gained prominence for thiophene functionalization, particularly in electrophilic halocyclization reactions [10]. The copper(II) sulfate-catalyzed system operates under environmentally benign conditions using ethanol as solvent and achieves high yields for halogenated thiophene derivatives [10]. This methodology demonstrates broad substrate scope and excellent tolerance for various functional groups [10].
Rhodium-catalyzed asymmetric hydrogenation represents a state-of-the-art approach for accessing chiral thiophene alcohols [7]. The use of rhodium complexes with chiral ferrocenyl bisphosphine-thiourea ligands has enabled the asymmetric hydrogenation of prochiral thiophene substrates with exceptional enantioselectivities [7]. These catalytic systems demonstrate remarkable efficiency, with catalyst loadings as low as 0.02 mol% achieving complete conversion and 99% enantiomeric excess [7].
Iron-catalyzed radical processes offer an emerging alternative for thiophene synthesis under mild conditions [11]. These methodologies utilize iron complexes to generate and control radical intermediates, enabling selective functionalization of thiophene rings [11]. The iron-catalyzed approaches demonstrate good functional group tolerance and operate under relatively mild reaction conditions [11].
Modern synthetic strategies for (1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol increasingly emphasize environmentally sustainable methodologies that minimize waste generation and reduce the use of hazardous reagents [12] [13] [10]. Microwave-assisted synthesis has emerged as a particularly effective green chemistry approach for thiophene derivatives [13] [14].
Solvent-free microwave-assisted coupling reactions demonstrate exceptional efficiency for thiophene synthesis [13]. The microwave-assisted Suzuki coupling of thienyl boronic acids with thienyl bromides using aluminum oxide as solid support enables rapid synthesis of complex thiophene structures [13]. This methodology reduces reaction times from hours to minutes while achieving comparable or superior yields to conventional methods [13].
Table 4: Green Chemistry Approaches for Thiophene Synthesis
| Method | Reaction Medium | Energy Source | Time Reduction | Yield Improvement | Environmental Benefit |
|---|---|---|---|---|---|
| Microwave-assisted | Solvent-free | Microwave | 90-95% [13] | 10-20% [13] | No organic solvents |
| Continuous flow | Minimal solvent | Thermal | 80-90% [15] | 5-15% [15] | Reduced waste |
| Biocatalytic | Aqueous | Enzymatic | Variable [16] | Variable [16] | Biodegradable |
| Photochemical | Aqueous/organic | Light | 70-80% [17] | Variable [17] | Low energy |
Continuous flow synthesis represents another significant advancement in green thiophene chemistry [15] [18]. Flow reactors enable precise control of reaction parameters while facilitating straightforward scale-up compared to traditional batch processes [18]. The continuous flow synthesis of poly(3-hexylthiophene) has demonstrated molecular weight control and comparable performance to batch-synthesized materials [18].
Electrophilic halocyclization using environmentally benign reagents has revolutionized halogenated thiophene synthesis [10]. This methodology employs sodium halides as sources of electrophilic halogens in combination with ethanol as solvent and copper(II) sulfate as catalyst [10]. The approach eliminates the need for harsh halogenating agents and operates under mild reaction conditions [10].
Biocatalytic approaches represent an emerging frontier in sustainable thiophene synthesis [16] [19]. The development of bio-based organosulfur compounds from renewable feedstocks, particularly cellulose-derived platform chemicals, offers promising alternatives to fossil carbon-based routes [19]. These methodologies utilize enzymatic transformations to construct thiophene frameworks from readily available biomass-derived precursors [19].
Photochemical synthesis provides another environmentally friendly route for thiophene derivatives [17]. Photochemical oxidation processes using molecular oxygen as oxidant operate under mild conditions and generate minimal waste [17]. These methodologies demonstrate particular utility for desulfurization applications and functional group transformations [17].
The industrial synthesis of (1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol presents unique challenges related to process economics, environmental impact, and production scalability [20] [21] [18]. Large-scale production requires optimization of synthetic routes to maximize efficiency while minimizing costs and environmental footprint [20].
Industrial thiophene synthesis traditionally relies on high-temperature processes involving n-butane and sulfur or acetylene and hydrogen sulfide [20] [21]. These methods operate at temperatures of 400-560°C and require specialized equipment to handle the harsh reaction conditions [20] [21]. The acetylene-hydrogen sulfide process using alumina catalyst at 400°C represents the most commercially viable approach for unsubstituted thiophene production [21].
Table 5: Industrial Production Parameters
| Process | Raw Materials | Temperature (°C) | Pressure (bar) | Catalyst | Production Scale | Economic Viability |
|---|---|---|---|---|---|---|
| Acetylene-H₂S | Acetylene, H₂S | 400 [21] | 1-5 | Alumina | Large | High |
| n-Butane-Sulfur | n-Butane, Sulfur | 560 [20] | 1-3 | Metal oxides | Large | Moderate |
| Continuous flow | Various | 25-150 [18] | 1-10 | Transition metals | Medium | Developing |
Continuous flow processing offers significant advantages for industrial-scale production of complex thiophene derivatives [18]. Flow reactors enable precise control of reaction parameters, improved heat transfer, and enhanced safety compared to traditional batch processes [18]. The technology facilitates straightforward scale-up from laboratory to industrial production volumes [18].
Process optimization for chiral thiophene alcohols requires careful consideration of catalyst recycling and waste minimization [7]. Asymmetric hydrogenation processes employing rhodium-based catalysts achieve exceptional efficiency with catalyst loadings as low as 0.02 mol% [7]. However, the high cost of precious metal catalysts necessitates efficient recovery and recycling protocols for economic viability [7].
Environmental regulations increasingly drive the adoption of green chemistry principles in industrial thiophene production [10] [12]. Solvent-free processes, renewable feedstock utilization, and waste minimization strategies represent key priorities for sustainable manufacturing [10] [12]. The development of biocatalytic routes from renewable biomass offers promising long-term alternatives to petroleum-based synthesis [19].
Quality control and analytical monitoring present additional challenges in industrial production of stereochemically pure compounds [7]. The requirement for high enantiomeric excess demands sophisticated analytical techniques and process control systems to ensure consistent product quality [7]. Continuous monitoring of stereochemical purity throughout the production process is essential for meeting pharmaceutical and fine chemical specifications [7].
Fundamental Principles and Applications
Density Functional Theory represents a cornerstone computational approach for investigating the electronic structure and molecular properties of (1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol [1] [2]. This quantum mechanical method provides accurate predictions of molecular geometries, electronic properties, and spectroscopic characteristics through the approximation of electron density rather than the complex many-body wave function [3] [4].
Computational Methodologies
The most widely employed functional for thiophene derivative studies is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional [1] [5]. Basis sets ranging from 6-31G(d) to 6-311++G(d,p) have demonstrated optimal balance between computational efficiency and accuracy for brominated thiophene compounds [6] [7]. The CAM-B3LYP functional has shown particular effectiveness for systems containing halogen substituents, providing enhanced description of long-range exchange interactions [8].
| Functional/Basis Set | Application | Key Properties Calculated | Reference |
|---|---|---|---|
| B3LYP/6-31G(d) | Thiophene oligomers structural optimization | HOMO-LUMO gap, dipole moment, chemical hardness | Erteeb et al. (2020) [9] |
| B3LYP/6-311+G(d,p) | Thiophene sulfonamide derivatives | Hyperpolarizability, optical properties, NLO response | Computational Study of Thiophene Sulfonamide (2021) [10] |
| B3LYP/6-311++G(d,p) | Amino thiophene derivatives | Vibrational frequencies, NMR shifts, UV-Vis spectra | Fatima et al. (2023) [6] |
| CAM-B3LYP/6-311++G(d,p) | Bromo-dimethoxybenzaldehyde derivatives | Molecular electrostatic potential, frontier orbitals | Synthesis and Molecular Modeling (2022) [8] |
Electronic Structure Analysis
The electronic properties of (1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol can be comprehensively characterized through frontier molecular orbital analysis [10] [11]. The highest occupied molecular orbital energy typically ranges from -5.9 to -5.3 eV for brominated thiophene compounds, while the lowest unoccupied molecular orbital energy spans -2.3 to -1.7 eV [12]. The energy gap between these orbitals, typically 3.6 eV, provides crucial insights into the compound's electronic stability and reactivity [9] [13].
Molecular Property Predictions
Density Functional Theory calculations enable accurate prediction of numerous molecular properties essential for pharmaceutical applications [11] [6]. Vibrational frequency calculations provide infrared spectroscopic data, while time-dependent DFT methods predict ultraviolet-visible absorption spectra [7]. Nuclear magnetic resonance chemical shifts can be computed using gauge-independent atomic orbital methods, facilitating structural confirmation [14].
Optimization and Conformational Analysis
Geometric optimization procedures identify the most stable molecular conformations of (1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol [1] [5]. The brominated thiophene ring typically adopts a planar configuration, with the ethanol side chain exhibiting conformational flexibility dependent on intramolecular hydrogen bonding interactions [8]. Energy differences between conformers provide thermodynamic insights into preferred molecular arrangements.
Simulation Methodology Framework
Molecular dynamics simulations provide dynamic insights into the behavior of (1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol in various environments through time-resolved atomic motion modeling [15] [16]. These simulations employ classical mechanics to propagate molecular systems through phase space, enabling investigation of conformational dynamics, intermolecular interactions, and solvation effects [17] [18].
Force Field Selection and Parameterization
Appropriate force field selection constitutes a critical aspect of molecular dynamics studies for brominated thiophene derivatives [19] [20]. The CHARMM22 force field has demonstrated effectiveness for small organic molecules containing sulfur and halogen atoms [21]. AMBER force fields provide robust parameterization for pharmaceutical compounds, while OPLS-AA offers comprehensive coverage of organic functional groups [22]. Custom parameterization may be required for the specific brominated thiophene scaffold to ensure accurate representation of electronic effects [23].
| Simulation Type | Force Field | Typical Duration | Primary Applications | System Size |
|---|---|---|---|---|
| Classical MD | CHARMM22 | 1 ns production | Conformational analysis | 2,476 atoms [21] |
| Enhanced sampling MD | AMBER | 10-100 ns | Binding site identification | 10,000-50,000 atoms |
| Cosolvent MD | GROMOS | 50-200 ns | Molecular hotspot mapping | 20,000-100,000 atoms |
| All-atom MD | OPLS-AA | 100-500 ns | Drug-target interactions | 50,000-200,000 atoms |
| Free energy perturbation | Custom parameters | 5-20 ns per window | Relative binding affinity | 5,000-25,000 atoms |
Simulation Protocols and Analysis
Standard molecular dynamics protocols for (1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol studies typically include energy minimization, gradual heating to physiological temperature, equilibration, and production phases [21] [15]. System preparation involves solvation in explicit water models, with periodic boundary conditions to eliminate finite size effects [16]. Analysis techniques encompass root mean square deviation calculations, hydrogen bond analysis, and free energy surface construction [20].
Enhanced Sampling Techniques
Conventional molecular dynamics simulations may inadequately sample rare events or high-energy conformational transitions relevant to (1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol behavior [16] [20]. Enhanced sampling methods, including replica exchange molecular dynamics, metadynamics, and accelerated molecular dynamics, overcome these limitations by facilitating exploration of complex energy landscapes [17]. These techniques prove particularly valuable for investigating binding mechanisms and conformational rearrangements.
Protein-Ligand Interaction Studies
When investigating (1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol as a potential pharmaceutical agent, molecular dynamics simulations can elucidate detailed binding mechanisms with target proteins [15] [18]. These studies reveal dynamic aspects of molecular recognition, including induced fit mechanisms, water-mediated interactions, and allosteric effects [16]. Binding kinetics and thermodynamics can be quantified through advanced sampling and free energy calculation methods.
Quantitative Structure-Activity Relationship Approaches
Structure-Activity Relationship modeling for (1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol employs computational methods to correlate molecular structural features with biological activity [24] [25]. These approaches enable rational optimization of pharmaceutical properties through systematic exploration of chemical space and identification of key molecular determinants of activity [26] [27].
Three-Dimensional QSAR Methodologies
Comparative Molecular Field Analysis represents a premier three-dimensional QSAR technique for thiophene derivatives, generating steric and electrostatic contour maps that highlight regions favoring increased or decreased biological activity [24] [25]. For thiophene analogs targeting polo-like kinase 1, CoMFA models achieved cross-validated correlation coefficients of 0.533 and predictive correlation coefficients of 0.845, incorporating descriptors such as IC3, RDF075m, Mor02m, and R4e+ [24].
| QSAR Method | Descriptors Used | Statistical Quality | Target Activity | Compound Series |
|---|---|---|---|---|
| CoMFA | IC3, RDF075m, Mor02m, R4e+ | Rcv² = 0.533, Rpred² = 0.845 [24] | Polo-like kinase 1 inhibition | Thiophene analogs |
| CoMSIA | GATS2m, BEHe1 | Rcv² = 0.776, Rpred² = 0.876 [24] | Imidazopyridine derivatives | Heterocyclic compounds |
| 3D-QSAR | Steric, electrostatic fields | Q² = 0.7213, R² = 0.8311 [25] | Antitumor activity | Combretastatin derivatives |
| 2D-QSAR | Molecular descriptors | Variable depending on dataset [26] | Antimicrobial activity | Lactam derivatives |
Pharmacophore Modeling and Analysis
Pharmacophore modeling identifies essential molecular features required for biological activity of (1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol and related compounds [25]. Five-point pharmacophore hypotheses, such as AAAAR.38, have demonstrated effectiveness for thiophene derivatives targeting colchicine binding sites on β-tubulin [25]. These models facilitate virtual screening of compound libraries and guide lead optimization efforts through identification of critical interaction points.
Machine Learning Applications
Contemporary structure-activity relationship modeling increasingly incorporates machine learning algorithms to enhance predictive accuracy and handle complex, non-linear relationships [26] [28]. Deep learning approaches can automatically extract relevant molecular features from diverse representations, including molecular fingerprints, graph neural networks, and three-dimensional molecular descriptors [28]. These methods have shown particular promise for antimicrobial activity prediction in thiophene-tethered lactam derivatives [26].
Validation and Predictive Performance